Efaproxiral sodium

Description

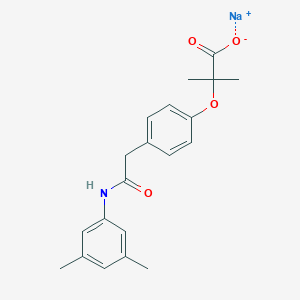

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-[4-[2-(3,5-dimethylanilino)-2-oxoethyl]phenoxy]-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4.Na/c1-13-9-14(2)11-16(10-13)21-18(22)12-15-5-7-17(8-6-15)25-20(3,4)19(23)24;/h5-11H,12H2,1-4H3,(H,21,22)(H,23,24);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDPIHPGORBMFR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC(C)(C)C(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22NNaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50168942 | |

| Record name | Efaproxiral sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170787-99-2 | |

| Record name | Efaproxiral sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170787992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Efaproxiral sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EFAPROXIRAL SODIUM | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EFAPROXIRAL SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L83QP52XI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Efaproxiral Sodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Efaproxiral (B1662174) sodium (formerly known as RSR13) is a synthetic, small-molecule allosteric modifier of hemoglobin. It is designed to decrease the binding affinity of hemoglobin for oxygen, thereby facilitating the release of oxygen into tissues. This mechanism of action has been primarily investigated for its potential as a radiation sensitizer (B1316253) in the treatment of hypoxic tumors. This technical guide provides a comprehensive overview of the core mechanism of action of efaproxiral, detailing its molecular interactions, pharmacodynamic effects, and the experimental methodologies used to elucidate its function.

Introduction

Tissue hypoxia is a critical factor in the pathophysiology of various diseases, including cancer. In oncology, hypoxic tumors are notably resistant to radiation therapy, as oxygen is a potent sensitizer of the cytotoxic effects of ionizing radiation. Efaproxiral sodium was developed to counteract this resistance by increasing the oxygenation of hypoxic tumor microenvironments. By modulating the allosteric properties of hemoglobin, efaproxiral promotes the unloading of oxygen from red blood cells, thus increasing the partial pressure of oxygen (pO₂) in tissues.

Core Mechanism of Action: Allosteric Modulation of Hemoglobin

The primary mechanism of action of efaproxiral is its non-covalent, reversible binding to hemoglobin, the protein responsible for oxygen transport in the blood.[1][2]

Binding Site and Molecular Interaction

Efaproxiral binds within the central water cavity of the hemoglobin tetramer. This binding site is distinct from the heme-binding pocket where oxygen binds. By occupying this central cavity, efaproxiral stabilizes the deoxyhemoglobin (T-state) conformation of the protein. The T-state has a lower affinity for oxygen compared to the oxyhemoglobin (R-state). This stabilization of the T-state shifts the allosteric equilibrium of hemoglobin, favoring the release of oxygen.

Effect on the Oxygen-Hemoglobin Dissociation Curve

The allosteric modulation by efaproxiral results in a rightward shift of the oxygen-hemoglobin dissociation curve.[2][3] This shift is quantified by an increase in the p50 value, which is the partial pressure of oxygen at which hemoglobin is 50% saturated. A higher p50 indicates a lower oxygen-binding affinity, meaning that more oxygen is released from hemoglobin at any given oxygen tension. This enhanced oxygen unloading is the cornerstone of efaproxiral's therapeutic potential.

Signaling Pathways and Experimental Workflows

The action of efaproxiral can be visualized as a cascade of events leading to its therapeutic effect.

Quantitative Data

The pharmacodynamic effect of efaproxiral is directly correlated with its concentration in red blood cells (E-RBC).

| Parameter | Value | Source |

| Target Efaproxiral Red Blood Cell Concentration (E-RBC) | ≥ 483 µg/mL | [4] |

| Corresponding Pharmacodynamic Effect (p50 Shift) | ~10 mmHg | [4] |

| Clinical Dosing Information | ||

| Clinical Trial | Dosage | Frequency |

| Phase I | Up to 100 mg/kg | Daily for 10 days |

| Phase III (REACH) | 75 or 100 mg/kg | Daily for 10 days |

Experimental Protocols

The following are descriptions of key experimental methodologies used to characterize the mechanism of action and effects of efaproxiral.

Determination of p50 Shift (Pharmacodynamic Assay)

The p50 value, a measure of hemoglobin's oxygen affinity, is a critical parameter for assessing the pharmacodynamic effect of efaproxiral.

-

Method: Multipoint Tonometry

-

Procedure:

-

Whole blood samples are collected from subjects.

-

The samples are tonometered with gas mixtures of varying oxygen concentrations.

-

The oxygen saturation of hemoglobin (SO₂) and the partial pressure of oxygen (pO₂) are measured for each gas mixture.

-

The data points (SO₂ vs. pO₂) are used to construct the oxygen-hemoglobin dissociation curve.

-

The p50 value is determined from the curve as the pO₂ at which hemoglobin is 50% saturated.

-

-

Note: This procedure is performed on baseline (pre-dose) and post-dose blood samples to determine the efaproxiral-induced shift in p50.

Measurement of Efaproxiral in Red Blood Cells (Pharmacokinetic Assay)

Quantifying the concentration of efaproxiral within red blood cells is essential for establishing a pharmacokinetic/pharmacodynamic relationship.

-

Method: While specific details of the validated assay are proprietary, a high-performance liquid chromatography (HPLC) method is typically employed for the quantification of small molecules in biological matrices.

-

General Procedure:

-

Whole blood is collected and centrifuged to separate plasma and red blood cells.

-

The red blood cell fraction is lysed to release the intracellular contents.

-

Proteins are precipitated, and the supernatant containing efaproxiral is isolated.

-

The sample is then analyzed by a validated HPLC method with a suitable detector (e.g., UV or mass spectrometry) to determine the concentration of efaproxiral.

-

A standard curve with known concentrations of efaproxiral is used for quantification.

-

In Vivo Measurement of Tumor Oxygenation

Preclinical studies have utilized in vivo oximetry to directly measure the effect of efaproxiral on tumor oxygen levels.

-

Method: Electron Paramagnetic Resonance (EPR) Oximetry

-

Procedure:

-

Tumor-bearing animal models (e.g., mice with subcutaneous or intracranial tumors) are used.[1][5]

-

An oxygen-sensitive probe, such as lithium phthalocyanine (B1677752) (LiPc) crystals, is implanted into the tumor tissue.[1][5]

-

Baseline tumor pO₂ measurements are taken using an EPR spectrometer.[1]

-

Efaproxiral is administered to the animal (e.g., via intravenous injection).[1]

-

Tumor pO₂ is then measured at multiple time points post-administration to determine the magnitude and duration of the increase in oxygenation.[1][5]

-

Clinical Significance and Application

The primary clinical application investigated for efaproxiral has been as an adjunct to whole-brain radiation therapy (WBRT) for the treatment of brain metastases.[6][7] The rationale is that by increasing tumor oxygenation, efaproxiral can enhance the efficacy of radiation therapy. Clinical trials, such as the REACH study, have evaluated the safety and efficacy of efaproxiral in this setting.[4][6] The safety profile of efaproxiral has been characterized by adverse events such as nausea, headache, hypoxemia, and hypotension.[8]

Conclusion

This compound represents a novel therapeutic approach that targets the physiology of oxygen transport to overcome treatment resistance in hypoxic tumors. Its mechanism of action is well-defined, centering on the allosteric modulation of hemoglobin to enhance oxygen release. The quantitative relationship between its concentration in red blood cells and its pharmacodynamic effect on the oxygen-hemoglobin dissociation curve has been established through rigorous preclinical and clinical investigation. The experimental protocols detailed herein provide a framework for the continued study of this and other hemoglobin-modifying agents.

References

- 1. PO2-based biodosimetry evaluation using an EPR technique acts as a sensitive index for chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and structure-activity relationships of chiral allosteric modifiers of hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vivo pO2 imaging of tumors: Oxymetry with very low frequency Electron Paramagnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A New EPR oximetry protocol to estimate the tissue oxygen consumption in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is <em>p</em>50 [acutecaretesting.org]

- 7. droracle.ai [droracle.ai]

- 8. ascopubs.org [ascopubs.org]

The Discovery and Developmental Saga of RSR13: An Allosteric Hemoglobin Modifier

Westminster, CO - RSR13, chemically known as 2-[4-[[(3,5-dimethylanilino)carbonyl]methyl]phenoxy]-2-methylpropionic acid and later named efaproxiral (B1662174), emerged from the laboratories of Allos Therapeutics as a pioneering synthetic, small-molecule allosteric modifier of hemoglobin.[1] Its primary mechanism of action is to decrease hemoglobin's affinity for oxygen, thereby facilitating the release of oxygen into tissues.[2] This unique property positioned RSR13 as a promising candidate for a range of therapeutic applications where tissue hypoxia is a critical factor, most notably as a radiosensitizer in cancer treatment.[1]

Developed by Allos Therapeutics, RSR13's journey has been a notable chapter in the exploration of hemoglobin modulation for therapeutic gain.[1][3] While the compound showed significant promise in preclinical and early clinical studies, it ultimately did not receive FDA approval.[3] This technical guide delves into the discovery, history, and scientific underpinnings of RSR13, providing researchers, scientists, and drug development professionals with a comprehensive overview of this intriguing compound.

A Timeline of Development and Regulatory Milestones

The development of RSR13, later known as efaproxiral, was spearheaded by Allos Therapeutics, Inc.[3] The company acquired the exclusive worldwide rights to the intellectual property related to efaproxiral from the Center for Innovative Technology (CIT) in 1994.[1] The primary therapeutic goal was to enhance the efficacy of radiation therapy in hypoxic tumors.[1]

A significant portion of the clinical investigation focused on its use as an adjunct to whole-brain radiation therapy (WBRT) for the treatment of brain metastases, particularly those originating from breast cancer.[1][3] The development timeline highlights a period of intense clinical research and regulatory interaction:

-

November 2000: Efaproxiral receives fast-track status in the US for the treatment of brain metastases originating from breast cancer.[1]

-

February 2004: The US FDA accepts Allos's New Drug Application (NDA) for RSR13 in brain metastases from breast cancer with a Priority Review designation.[1][3]

-

March 12, 2004: The Allos NDA for RSR13 is scheduled for review by an FDA Advisory Committee.[3]

-

May 4, 2004: The FDA Advisory Committee does not recommend the approval of RSR13 as an adjunctive therapy for brain metastases from breast cancer.[3]

-

June 2, 2004: Allos Therapeutics receives an "approvable" letter from the FDA for RSR13.[3][4]

-

June 16, 2004: Allos Therapeutics announces new trade names for efaproxiral in the U.S. and Europe.[3]

Despite the initial promise and some positive clinical trial results, RSR13 did not gain regulatory approval for marketing.[3] The compound has also been noted by the World Anti-Doping Agency (WADA) on its prohibited list as an agent that enhances oxygen transport.[5]

Mechanism of Action: Unlocking Oxygen from Hemoglobin

RSR13 exerts its effect by binding to deoxyhemoglobin and stabilizing it in its T-state (tense state) conformation.[1] This stabilization reduces the affinity of hemoglobin for oxygen, leading to a rightward shift in the hemoglobin-oxygen dissociation curve. The practical consequence of this shift is an increased partial pressure of oxygen at which hemoglobin is 50% saturated (p50), resulting in enhanced oxygen unloading in hypoxic tissues.[6]

X-ray crystallography studies have provided a detailed view of the RSR13-hemoglobin interaction. Two molecules of RSR13 bind in a symmetrical fashion within the central water cavity of the deoxyhemoglobin tetramer. Each molecule establishes hydrophobic and hydrogen-bond interactions with residues from two α-subunits and one β-subunit, effectively "locking" the hemoglobin molecule in its low-affinity state.

The following diagram illustrates the simplified signaling pathway of RSR13's mechanism of action:

Caption: Simplified signaling pathway of RSR13's mechanism of action.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of RSR13.

Table 1: Pharmacokinetic Parameters of Efaproxiral in Cancer Patients[8]

| Parameter | Value | Standard Error (%) |

| Clearance (CL) | 1.88 L/hr | 8 |

| Central Volume of Distribution (V1) | 10.5 L | 2 |

| Inter-compartmental Clearance (Q) | 2.58 L/hr | 12 |

| Peripheral Volume of Distribution (V2) | 18.1 L | 10 |

| RBC:Plasma Proportionality Constant | 0.982 | 1 |

Table 2: Pharmacodynamic Parameters of Efaproxiral in Cancer Patients[8]

| Parameter | Value | Standard Error (%) |

| Baseline p50 (INTp50) | 26.9 mmHg | ~0 |

| Slope of RBC concentration-p50 relationship (SLPp50) | 0.0193 mmHg/(µg/mL) | 5 |

Table 3: Dose-Dependent Effects of RSR13 on Tissue Oxygenation and p50

| Dose | Peak Increase in Brain Tissue pO2 (mmHg) | Peak Increase in Tumor Tissue pO2 (mmHg) | Average Increase in p50 (mmHg) |

| 100 mg/kg | - | - | 8.1[7] |

| 150 mg/kg | 8.8 ± 1.2[8] | 8.3 - 12.4[9] | +40 ± 4% (high dose)[10] |

| 300 mg/kg | 13 ± 3[8] | - | - |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments during the development and evaluation of RSR13.

Synthesis of Efaproxiral Sodium (Industrial Scale)[13]

A novel, green synthesis procedure for this compound involves two main steps: condensation and O-alkylation.

1. Condensation:

-

4-hydroxyphenylacetic acid and 3,5-dimethylaniline (B87155) are heated at 150-180°C for 3-5 hours in the absence of a solvent.

-

This reaction is carried out under a nitrogen or argon shield to prevent oxidation of the amine and to facilitate the removal of water formed during the condensation.

-

The resulting anilide is produced in high yield (90-93%).

2. O-Alkylation:

-

The anilide is reacted in an O-alkylation reaction to directly produce the sodium salt of efaproxiral.

-

This method avoids a more circuitous process of forming the acid and then converting it to the sodium salt, resulting in a higher yield (around 90%).

3. Crystallization:

-

The final product, this compound, is crystallized from water.

The following diagram outlines the workflow for this synthesis:

Caption: Workflow for the industrial synthesis of this compound.

In Vivo Electron Paramagnetic Resonance (EPR) Oximetry[11][14][15]

This technique was crucial for directly measuring the partial pressure of oxygen (pO2) in tissues, particularly in tumors, to assess the efficacy of RSR13.

1. Probe Implantation:

-

A paramagnetic oxygen-sensing probe (e.g., India ink, lithium phthalocyanine (B1677752) crystals) is implanted into the tissue of interest (e.g., tumor).[11][12]

2. EPR Measurement:

-

The subject is placed within an EPR spectrometer.

-

A low-frequency microwave (e.g., 1.2 GHz) is applied, and a magnetic field is scanned.[12]

-

The interaction between the unpaired electrons of the probe and molecular oxygen causes a broadening of the EPR signal's line width.

3. Data Analysis:

-

The line width of the EPR spectrum is directly proportional to the local oxygen concentration.

-

By calibrating the line width against known oxygen concentrations, the absolute pO2 in the tissue can be determined.

The logical relationship for this experimental setup is as follows:

Caption: Logical relationship in EPR oximetry for measuring tissue pO2.

Determination of Hemoglobin-Oxygen Dissociation Curve (Multipoint Tonometry)[12]

This method was used to quantify the pharmacodynamic effect of RSR13 on hemoglobin's oxygen affinity.

1. Sample Preparation:

-

Arterial blood samples are collected from subjects at baseline and after administration of RSR13.

2. Equilibration:

-

The blood samples are exposed to a series of gas mixtures with known and precise oxygen and carbon dioxide concentrations in a tonometer. This process allows the hemoglobin in the blood to equilibrate with the gas phase.

3. Measurement:

-

For each gas mixture, the partial pressure of oxygen (pO2) and the corresponding hemoglobin oxygen saturation (SO2) are measured using a co-oximeter.

4. Curve Generation:

-

The paired pO2 and SO2 values are plotted to generate the hemoglobin-oxygen dissociation curve.

-

Key parameters such as the p50 (the pO2 at which hemoglobin is 50% saturated) and the Hill coefficient (n50) are determined from the curve using nonlinear regression analysis.[10]

This experimental workflow can be visualized as:

Caption: Experimental workflow for determining the hemoglobin-oxygen dissociation curve.

Conclusion

RSR13 (efaproxiral) represents a significant scientific endeavor to therapeutically modulate a fundamental physiological process – oxygen transport by hemoglobin. While it did not achieve regulatory approval, the extensive research and development program for RSR13 has provided valuable insights into the allosteric regulation of hemoglobin and its potential as a drug target. The data and methodologies generated during its investigation continue to be a valuable resource for researchers in the fields of drug development, oncology, and physiology. This technical guide serves as a comprehensive repository of the discovery and history of this pioneering compound.

References

- 1. Efaproxiral: GSJ 61, JP 4, KDD 86, RS 4, RSR 13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. drugs.com [drugs.com]

- 4. sec.gov [sec.gov]

- 5. wada-ama.org [wada-ama.org]

- 6. Efaproxiral red blood cell concentration predicts efficacy in patients with brain metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A phase I study of RSR13, a radiation-enhancing hemoglobin modifier: tolerance of repeated intravenous doses and correlation of pharmacokinetics with pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The dose-dependent effect of RSR13, a synthetic allosteric modifier of hemoglobin, on physiological parameters and brain tissue oxygenation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of RSR13, an allosteric hemoglobin modifier, on oxygenation in murine tumors: an in vivo electron paramagnetic resonance oximetry and bold MRI study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. RSR13, a synthetic modifier of hemoglobin-oxygen affinity, enhances the recovery of stunned myocardium in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. EPR oximetry of tumors in vivo in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Clinical Electron Paramagnetic Resonance (EPR) Oximetry using India Ink - PMC [pmc.ncbi.nlm.nih.gov]

Efaproxiral: A Technical Guide to its Chemical Structure, Properties, and Allosteric Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Efaproxiral is a synthetic small molecule that functions as an allosteric modifier of hemoglobin, effectively reducing its affinity for oxygen. This property facilitates the release of oxygen into tissues, a mechanism that has been explored for its potential therapeutic benefits, particularly in sensitizing hypoxic tumors to radiation therapy. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and the mechanism of action of Efaproxiral. Detailed experimental protocols for the characterization of this molecule and its interaction with hemoglobin are also presented to support further research and development.

Chemical Structure and Identification

Efaproxiral, also known as RSR13, is chemically described as 2-[4-[2-[(3,5-dimethylphenyl)amino]-2-oxoethyl]phenoxy]-2-methylpropanoic acid[1]. Its structure comprises a central phenoxy-acetic acid moiety linked to a 3,5-dimethylaniline (B87155) group.

| Identifier | Value |

| IUPAC Name | 2-[4-[2-[(3,5-dimethylphenyl)amino]-2-oxoethyl]phenoxy]-2-methylpropanoic acid[1] |

| CAS Number | 131179-95-8[1] |

| Molecular Formula | C₂₀H₂₃NO₄[1] |

| Molecular Weight | 341.407 g/mol [1] |

| SMILES | Cc1cc(cc(c1)NC(=O)Cc2ccc(cc2)OC(C)(C)C(=O)O)C[1] |

| InChI | InChI=1S/C20H23NO4/c1-13-9-14(2)11-16(10-13)21-18(22)12-15-5-7-17(8-6-15)25-20(3,4)19(23)24/h5-11H,12H2,1-4H3,(H,21,22)(H,23,24)[1] |

| Synonyms | RSR13, Efaproxyn[2] |

A sodium salt form of Efaproxiral, Efaproxiral sodium (CAS Number: 170787-99-2), has also been utilized in research and development[3][4].

Physicochemical Properties

The physicochemical properties of Efaproxiral are crucial for its formulation, delivery, and biological activity.

| Property | Value |

| Solubility | DMF: 5 mg/mLDMSO: 2 mg/mLEthanol: 10 mg/mLEthanol:PBS (pH 7.2) (1:5): 0.10 mg/mL[5] |

| Melting Point | Data not readily available in the public domain. A standard capillary melting point determination would be required for experimental confirmation. |

| pKa | As a carboxylic acid derivative, Efaproxiral possesses an acidic proton. The precise pKa value would require experimental determination via potentiometric titration. |

Mechanism of Action: Allosteric Modification of Hemoglobin

Efaproxiral exerts its biological effect through a well-defined mechanism of action: the allosteric modification of hemoglobin. It binds non-covalently to the central water cavity of the hemoglobin tetramer[6]. This binding stabilizes the T-state (tense or deoxygenated) conformation of hemoglobin, which has a lower affinity for oxygen. By shifting the allosteric equilibrium towards the T-state, Efaproxiral facilitates the release of oxygen from hemoglobin into the surrounding tissues. This leads to an increase in the partial pressure of oxygen (pO₂) in hypoxic environments, such as those found in solid tumors.

The primary consequence of this allosteric modification is a rightward shift in the hemoglobin-oxygen dissociation curve, which is quantifiable by an increase in the p50 value (the partial pressure of oxygen at which hemoglobin is 50% saturated). For instance, in isolated human whole blood, 1.75 mM Efaproxiral was shown to increase the p50 from 26.75 to 38.63 mm Hg[5].

Quantitative Data on Hemoglobin Interaction

The interaction of Efaproxiral with hemoglobin has been quantified, demonstrating its potent effect on oxygen affinity.

| Parameter | Condition | Value |

| p50 Increase | 1.75 mM Efaproxiral in isolated human whole blood | From 26.75 to 38.63 mm Hg[5] |

| Oxyhemoglobin Saturation Decrease | At a pO₂ of 26 mm Hg with 1.75 mM Efaproxiral | From 48% to 33.8%[5] |

| Tumor pO₂ Increase | 150 mg/kg Efaproxiral in a RIF-1 mouse fibrosarcoma model (30 mins post-administration) | From 5.2 to 13.1 mm Hg[5] |

Experimental Protocols

Determination of Hemoglobin Oxygen Dissociation Curve (p50)

Objective: To quantify the effect of Efaproxiral on the oxygen-binding affinity of hemoglobin by measuring the p50 value.

Methodology:

-

Preparation of Blood Sample: Obtain fresh human whole blood anticoagulated with heparin.

-

Incubation with Efaproxiral: Prepare solutions of Efaproxiral in a suitable vehicle (e.g., a buffer solution). Add the Efaproxiral solution to aliquots of the whole blood to achieve the desired final concentrations. A vehicle control should also be prepared. Incubate the samples at 37°C for a specified period (e.g., 30 minutes) to allow for equilibration.

-

Tonometry: The blood samples are exposed to gas mixtures with varying and precise partial pressures of oxygen (pO₂) and a constant partial pressure of carbon dioxide (pCO₂, typically 40 mm Hg) in a tonometer at 37°C. This process allows the hemoglobin in the blood to equilibrate with the gas phase.

-

Measurement of Oxygen Saturation: For each pO₂ level, a small aliquot of the equilibrated blood is analyzed using a co-oximeter to determine the percentage of hemoglobin saturated with oxygen (%O₂Hb).

-

Data Analysis: Plot the %O₂Hb (y-axis) against the corresponding pO₂ (x-axis) to generate the oxygen dissociation curve. The p50 value is the pO₂ at which the hemoglobin is 50% saturated. This can be determined by interpolation from the curve. The Hill equation can be used to model the curve and provide a more precise p50 value.

X-ray Crystallography of the Efaproxiral-Hemoglobin Complex

Objective: To determine the three-dimensional structure of Efaproxiral in complex with hemoglobin to elucidate the binding site and interactions.

Methodology:

-

Protein Purification: Human hemoglobin is purified to a high degree.

-

Complex Formation: The purified hemoglobin is incubated with an excess of Efaproxiral to ensure saturation of the binding sites.

-

Crystallization: The hemoglobin-Efaproxiral complex is subjected to crystallization screening using various precipitants, buffers, and temperatures. The hanging drop or sitting drop vapor diffusion method is commonly employed.

-

X-ray Diffraction Data Collection: A suitable crystal is selected and cryo-cooled in liquid nitrogen. The crystal is then mounted on a goniometer and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded on a detector.

-

Structure Determination and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using molecular replacement, using a known hemoglobin structure as a search model. The electron density map is then calculated, and the model of the hemoglobin-Efaproxiral complex is built into the density. The structure is refined to improve the fit of the model to the experimental data.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of the binding interaction between Efaproxiral and hemoglobin, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Methodology:

-

Sample Preparation: Purified hemoglobin is placed in the sample cell of the ITC instrument, and a solution of Efaproxiral is loaded into the injection syringe. Both solutions must be in the same buffer to minimize heats of dilution. The solutions should be degassed prior to the experiment.

-

Titration: A series of small, precise injections of the Efaproxiral solution are made into the hemoglobin solution in the sample cell, which is maintained at a constant temperature.

-

Heat Measurement: The heat change associated with each injection is measured by the instrument. The initial injections result in a larger heat change as most of the injected Efaproxiral binds to hemoglobin. As the hemoglobin becomes saturated, subsequent injections produce smaller heat changes, eventually approaching the heat of dilution of Efaproxiral into the buffer.

-

Data Analysis: The heat change per injection is plotted against the molar ratio of Efaproxiral to hemoglobin. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters: the association constant (Ka, from which the dissociation constant, Kd, can be calculated), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated from these values.

Conclusion

Efaproxiral is a well-characterized allosteric modifier of hemoglobin with a clear mechanism of action. Its ability to increase oxygen delivery to hypoxic tissues has been a subject of significant research. The detailed chemical, physical, and biological properties, along with the experimental protocols outlined in this guide, provide a comprehensive resource for scientists and researchers working on the development of hemoglobin modifiers and related therapeutic strategies. Further investigation into its clinical applications and the development of analogues may continue to be a promising area of research.

References

- 1. westlab.com [westlab.com]

- 2. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [en.bio-protocol.org]

- 3. emeraldcloudlab.com [emeraldcloudlab.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. byjus.com [byjus.com]

Efaproxiral as an Allosteric Modifier of Hemoglobin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Efaproxiral (B1662174) (formerly known as RSR13) is a synthetic small molecule that acts as an allosteric modifier of hemoglobin. By binding to a site distinct from the oxygen-binding heme pocket, efaproxiral stabilizes the low-oxygen-affinity tense (T) state of the hemoglobin tetramer. This stabilization facilitates the release of oxygen from red blood cells into peripheral tissues, thereby increasing tissue oxygenation. This mechanism of action has been investigated for its potential therapeutic benefits in conditions characterized by tissue hypoxia, most notably as a radiation sensitizer (B1316253) in the treatment of cancer. This technical guide provides an in-depth overview of the core science behind efaproxiral, including its mechanism of action, quantitative pharmacodynamic data, detailed experimental protocols for its evaluation, and a discussion of the relevant cellular signaling pathways.

Introduction

Efaproxiral, with the chemical formula C₂₀H₂₃NO₄, is a derivative of propanoic acid.[1][2] Its development was driven by the understanding that increasing oxygen availability in hypoxic tumors could enhance the efficacy of radiation therapy.[3][4] The molecule was designed to non-covalently bind to hemoglobin and reduce its affinity for oxygen, thereby shifting the oxygen-hemoglobin dissociation curve to the right.[5] This guide will delve into the technical aspects of efaproxiral's function and the methodologies used to characterize its effects.

Mechanism of Action

Efaproxiral functions as an allosteric effector of hemoglobin. It binds reversibly within the central water cavity of the hemoglobin tetramer, a site distinct from the heme iron where oxygen binds. This binding preferentially stabilizes the deoxyhemoglobin (T-state) conformation over the oxyhemoglobin (R-state) conformation. According to the Monod-Wyman-Changeux (MWC) model of allostery, this stabilization of the T-state lowers the overall affinity of hemoglobin for oxygen. The practical consequence of this is an enhanced release of oxygen from hemoglobin in the capillaries of tissues where the partial pressure of oxygen is low.

Quantitative Data

The primary pharmacodynamic effect of efaproxiral is a rightward shift in the oxygen-hemoglobin dissociation curve, which is quantified by an increase in the partial pressure of oxygen at which hemoglobin is 50% saturated (p50). This effect is dose-dependent and correlates with the concentration of efaproxiral in red blood cells (E-RBC).

Table 1: Dose-Response of Efaproxiral on p50 and E-RBC

| Efaproxiral Dose (mg/kg) | Mean E-RBC (µg/mL) | Target p50 Increase (mmHg) | Reference(s) |

| 75 | 461.3 | ~10 | |

| 100 | 581.1 | Consistently ≥ 10 | |

| Target E-RBC for 10 mmHg p50 increase | ~483 | 10 |

Table 2: Pharmacokinetic Parameters of Efaproxiral

| Parameter | Value | Unit | Reference(s) |

| Clearance (CL) | 1.88 | L/hr | |

| Volume of distribution (V1) | 10.5 | L | |

| Inter-compartmental clearance (Q) | 2.58 | L/hr | |

| Volume of distribution (V2) | 18.1 | L | |

| RBC to plasma proportionality constant | 0.982 | - | |

| Baseline p50 (INTp50) | 26.9 | mmHg | |

| Slope of RBC concentration-p50 relationship | 0.0193 | mmHg/(µg/mL) |

Experimental Protocols

The evaluation of efaproxiral and other allosteric hemoglobin modifiers involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.

Determination of Efaproxiral Concentration in Red Blood Cells by HPLC

While a specific, publicly available, validated protocol for efaproxiral is not detailed in the literature, a general methodology based on standard practices for drug quantification in erythrocytes can be outlined.

Objective: To quantify the concentration of efaproxiral in red blood cells.

Materials:

-

Whole blood sample treated with anticoagulant (e.g., EDTA).

-

High-Performance Liquid Chromatography (HPLC) system with UV detector.

-

C18 reverse-phase column.

-

Acetonitrile, water (HPLC grade), and a suitable buffer (e.g., phosphate (B84403) buffer).

-

Centrifuge.

-

Vortex mixer.

-

Lysing agent (e.g., saponin (B1150181) solution).

-

Protein precipitation agent (e.g., perchloric acid or acetonitrile).

-

Efaproxiral standard of known concentration.

-

Internal standard.

Protocol:

-

Sample Preparation:

-

Centrifuge the whole blood sample to separate plasma and red blood cells (RBCs).

-

Remove the plasma and buffy coat.

-

Wash the RBCs with isotonic saline solution and centrifuge again. Repeat this step three times.

-

Lyse a known volume of the packed RBCs by adding a lysing agent and vortexing.

-

Add the internal standard to the lysate.

-

Precipitate the proteins by adding a protein precipitation agent and vortexing vigorously.

-

Centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

-

-

HPLC Analysis:

-

Set up the HPLC system with the C18 column.

-

Prepare the mobile phase (a mixture of buffer and acetonitrile). The exact ratio should be optimized for efaproxiral.

-

Set the UV detector to the wavelength of maximum absorbance for efaproxiral.

-

Inject a known volume of the prepared sample supernatant into the HPLC system.

-

Run the sample through the column using an isocratic or gradient elution method.

-

Record the chromatogram.

-

-

Quantification:

-

Prepare a calibration curve using known concentrations of the efaproxiral standard.

-

Identify the peaks corresponding to efaproxiral and the internal standard in the sample chromatogram based on their retention times.

-

Calculate the peak area ratio of efaproxiral to the internal standard.

-

Determine the concentration of efaproxiral in the sample by comparing its peak area ratio to the calibration curve.

-

In Vitro Hemoglobin Oxygenation Assay (p50 Determination)

The Hemox™ Analyzer is a common instrument for determining the oxygen-hemoglobin dissociation curve and p50.

Objective: To measure the p50 of whole blood or a hemoglobin solution in the presence and absence of efaproxiral.

Materials:

-

Hemox™ Analyzer or similar instrument.

-

Whole blood or purified hemoglobin solution.

-

Hemox buffer solution (pH 7.4).

-

Efaproxiral solution of known concentration.

-

Compressed air and nitrogen gas.

-

Antifoaming agent.

Protocol:

-

Sample Preparation:

-

Dilute a small volume (e.g., 50 µL) of whole blood or hemoglobin solution in the Hemox buffer.

-

For the experimental group, add the desired concentration of efaproxiral to the sample. An equivalent volume of vehicle should be added to the control group.

-

Add a small amount of antifoaming agent.

-

-

Instrument Setup and Measurement:

-

Introduce the sample into the instrument's cuvette.

-

Equilibrate the sample to 37°C.

-

Saturate the sample with oxygen by bubbling compressed air through it until 100% saturation is achieved.

-

Initiate the deoxygenation process by bubbling nitrogen gas through the sample.

-

The instrument will continuously measure the partial pressure of oxygen (pO₂) with a Clark electrode and the hemoglobin oxygen saturation (SO₂) via spectrophotometry as the sample deoxygenates.

-

The instrument's software plots the oxygen-hemoglobin dissociation curve (SO₂ vs. pO₂).

-

-

Data Analysis:

-

The p50 value is automatically calculated by the software as the pO₂ at which the hemoglobin is 50% saturated.

-

Compare the p50 values of the control and efaproxiral-treated samples to determine the shift in the oxygen-hemoglobin dissociation curve.

-

Signaling Pathways

The primary physiological effect of efaproxiral is the enhanced delivery of oxygen to tissues. This directly impacts cellular signaling pathways that are regulated by oxygen availability, most notably the Hypoxia-Inducible Factor (HIF) pathway.

Under normoxic (normal oxygen) conditions, the alpha subunit of HIF (HIF-1α) is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In hypoxic conditions, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoters of target genes, activating the transcription of genes involved in angiogenesis (e.g., VEGF), glucose metabolism, and cell survival.

By increasing oxygen delivery to hypoxic tissues, efaproxiral is expected to promote the degradation of HIF-1α, thereby downregulating the hypoxic response. This is the basis for its use as a radiation sensitizer, as the reduction of the hypoxic fraction in tumors makes them more susceptible to radiation-induced damage. The direct, specific downstream signaling consequences of efaproxiral-mediated reoxygenation, beyond the canonical HIF pathway, are an area for further research. It is also important to note that the interaction between efaproxiral and the endogenous allosteric modifier 2,3-bisphosphoglycerate (B1242519) (2,3-BPG) has not been extensively detailed in the available literature.

Conclusion

Efaproxiral represents a novel therapeutic approach that targets the fundamental process of oxygen delivery. Its well-characterized mechanism of action as an allosteric modifier of hemoglobin provides a clear rationale for its investigation in hypoxia-related pathologies. The quantitative relationship between dose, red blood cell concentration, and the pharmacodynamic effect on p50 is well-established. Standardized experimental protocols are crucial for the continued evaluation of efaproxiral and the development of new allosteric hemoglobin modifiers. Further research into the specific downstream signaling consequences of efaproxiral-mediated tissue reoxygenation will provide a more complete understanding of its biological effects and may uncover new therapeutic opportunities.

References

- 1. Efaproxiral red blood cell concentration predicts efficacy in patients with brain metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. worthe-it.co.za [worthe-it.co.za]

- 3. RBC Lab [rbclab.ucsf.edu]

- 4. Efaproxiral: GSJ 61, JP 4, KDD 86, RS 4, RSR 13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Understanding the Oxygen-Sensing Pathway and Its Therapeutic Implications in Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Efaproxiral Sodium: A Technical Guide to its Mechanism and Impact on Tumor Hypoxia

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Efaproxiral (B1662174) sodium (formerly RSR13) is a synthetic small molecule that acts as an allosteric modifier of hemoglobin.[1] By binding non-covalently to hemoglobin, it reduces its affinity for oxygen, thereby increasing the release of oxygen into tissues.[2] This mechanism of action has been investigated as a method to counteract tumor hypoxia, a critical factor contributing to resistance to radiation therapy and some chemotherapies.[2][3] This technical guide provides a comprehensive overview of the core scientific principles behind efaproxiral's effect on tumor hypoxia, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining the experimental protocols used in its evaluation.

Mechanism of Action

Efaproxiral functions by binding to the central water cavity of the hemoglobin tetramer, stabilizing the deoxyhemoglobin (T-state) conformation.[4] This allosteric modification shifts the oxygen-hemoglobin dissociation curve to the right, meaning that at any given partial pressure of oxygen (pO2), more oxygen is released from hemoglobin.[5] In the context of solid tumors, which are often characterized by poorly organized and inefficient vasculature leading to hypoxic regions, efaproxiral-mediated enhancement of oxygen unloading from red blood cells can increase the partial pressure of oxygen within the tumor microenvironment.[2][6]

The reversal of tumor hypoxia has significant implications for cancer therapy. Most notably, the cytotoxic effects of ionizing radiation are highly dependent on the presence of molecular oxygen. Oxygen is required to "fix" the DNA damage induced by radiation, leading to the formation of permanent and lethal lesions. In hypoxic conditions, this process is less efficient, rendering tumor cells more resistant to radiation.[3] By increasing tumor oxygenation, efaproxiral acts as a radiation sensitizer, potentially enhancing the efficacy of radiotherapy.[1][5]

Signaling Pathway

The primary signaling event initiated by efaproxiral is the increased availability of molecular oxygen in the tumor microenvironment. A key downstream consequence of this is the regulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α). Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it activates the transcription of numerous genes involved in angiogenesis, glucose metabolism, and cell survival, all of which promote tumor progression and treatment resistance.

When efaproxiral increases tumor pO2, the elevated oxygen levels lead to the hydroxylation of HIF-1α by prolyl hydroxylases. This modification targets HIF-1α for ubiquitination and subsequent proteasomal degradation, effectively switching off this pro-survival signaling pathway.

Quantitative Data

The effects of efaproxiral on tumor oxygenation and its therapeutic potentiation have been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.

Table 1: Preclinical Effects of Efaproxiral on Tumor Oxygenation

| Animal Model | Tumor Type | Efaproxiral Dose | Measurement Technique | Key Findings | Reference(s) |

| C3H Mice | RIF-1 | Not Specified | EPR Oximetry | Significant increase in tumor pO2 by 8.4 to 43.4 mmHg within 5 days. | [7] |

| Fisher 344 Rats | 9L Intracranial | 150 mg/kg | EPR Oximetry | Maximum tumor pO2 ranged from 139.7 to 197.7 mmHg. | [8] |

| BALB/c Rw Mice | EMT6 | Not Specified | Clonogenic Assays | Reduced radiobiological hypoxic fraction from 24% to 9%. |

Table 2: Clinical Pharmacodynamics of Efaproxiral

| Study Phase | Patient Population | Efaproxiral Dose | Key Pharmacodynamic Endpoint | Result | Reference(s) |

| Phase I | Cancer patients receiving palliative radiotherapy | 75-100 mg/kg | Increase in p50 | A dose of 100 mg/kg resulted in a peak increase in p50 of 8.1 mmHg. | [9] |

| Phase III (REACH) | Brain metastases | 75 or 100 mg/kg | Efaproxiral Red Blood Cell (E-RBC) Concentration | A target E-RBC of 483 µg/ml was associated with a 10 mmHg increase in p50. | [3][10] |

Table 3: Efaproxiral in Combination with Radiation Therapy

| Study Type | Patient/Animal Model | Treatment Arms | Primary Outcome | Key Findings | Reference(s) |

| Preclinical | C3H Mice with RIF-1 tumors | RT + O2 vs. RT + O2 + Efaproxiral | Tumor Growth Inhibition | Significantly greater tumor growth inhibition with efaproxiral from day 3 to 5. | [7] |

| Phase III (REACH) | Brain metastases from breast cancer | WBRT + O2 vs. WBRT + O2 + Efaproxiral | Overall Survival | Statistically significant improvement in median survival for the efaproxiral arm in a subset of patients. | |

| Phase III (ENRICH) | Brain metastases from breast cancer | WBRT vs. WBRT + Efaproxiral | Overall Survival | Failed to demonstrate a significant improvement in overall survival. | [4] |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of efaproxiral.

In Vivo Electron Paramagnetic Resonance (EPR) Oximetry

EPR oximetry is a technique used to measure the partial pressure of oxygen in tissues.

-

Animal Model and Tumor Implantation: Studies have utilized models such as C3H mice with subcutaneous RIF-1 tumors or Fisher 344 rats with intracranial 9L tumors.[7][8] For intracranial tumors, cells are stereotactically implanted into the brain.

-

Oxygen-Sensitive Probe: Crystals of an oxygen-sensitive paramagnetic material, such as Lithium phthalocyanine (B1677752) (LiPc), are implanted directly into the tumor tissue and, in some cases, in contralateral normal tissue for comparison.[8]

-

EPR Spectroscopy: A specialized EPR spectrometer with a surface loop resonator is used to non-invasively measure the EPR signal from the implanted probe. The spectral linewidth of the LiPc crystals is directly proportional to the partial pressure of oxygen.

-

Experimental Procedure:

-

Baseline pO2 measurements are taken before drug administration.

-

Efaproxiral is administered, typically via intravenous infusion over a set period (e.g., 15 minutes).[8]

-

Serial pO2 measurements are taken at regular intervals (e.g., every 10 minutes) to monitor the change in tumor oxygenation over time.[8]

-

In studies involving radiation, the timing of irradiation is often correlated with the peak in tumor pO2.

-

Preclinical Radiation Therapy Studies

-

Animal and Tumor Models: As with oximetry studies, various rodent models with implanted tumors are used.

-

Treatment Groups: Typical treatment arms include:

-

Control (no treatment)

-

Radiation alone

-

Efaproxiral alone

-

Radiation in combination with efaproxiral

-

Often, supplemental oxygen is administered to all groups receiving efaproxiral and/or radiation.[7]

-

-

Drug and Radiation Administration: Efaproxiral is administered prior to each radiation fraction. The radiation is delivered using a research irradiator, with the dose and fractionation schedule specified (e.g., 4 Gy daily for 5 days).[7]

-

Endpoints: The primary endpoint is typically tumor growth delay, which is the time it takes for tumors in the treated groups to reach a certain volume compared to the control group. Tumor cell survival can also be assessed using clonogenic assays.

Clinical Trials (e.g., REACH and ENRICH)

-

Patient Population: Patients with brain metastases, often from primary tumors such as breast or non-small cell lung cancer, were enrolled.[3][6]

-

Treatment Regimen:

-

Standard of Care: Whole-brain radiation therapy (WBRT), for example, delivered as 3 Gy per fraction for 10 fractions.[3]

-

Investigational Arm: WBRT plus efaproxiral (e.g., 75 or 100 mg/kg) administered before each radiation fraction.[3]

-

Supplemental Oxygen: Patients in both arms often received supplemental oxygen.[3]

-

-

Pharmacokinetic and Pharmacodynamic Assessments: Blood samples were collected to measure the concentration of efaproxiral in red blood cells (E-RBC).[3] The effect on p50 was also determined.

-

Efficacy Endpoints: The primary endpoint was typically overall survival. Secondary endpoints included tumor response rate and time to progression.

Conclusion

Efaproxiral sodium represents a targeted approach to overcoming a fundamental mechanism of treatment resistance in solid tumors: hypoxia. Its well-defined mechanism of action, centered on the allosteric modification of hemoglobin, leads to a quantifiable increase in tumor oxygenation. While preclinical studies demonstrated a clear enhancement of radiation efficacy, the results of late-stage clinical trials have been mixed, with a confirmatory Phase III trial failing to meet its primary endpoint.[4] Despite this, the extensive research into efaproxiral has provided valuable insights into the therapeutic potential of targeting tumor hypoxia and has established robust methodologies for evaluating such agents. The data and protocols summarized in this guide serve as a comprehensive resource for researchers in oncology and drug development.

References

- 1. Efaproxiral red blood cell concentration predicts efficacy in patients with brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A phase I study of RSR13, a radiation-enhancing hemoglobin modifier: tolerance of repeated intravenous doses and correlation of pharmacokinetics with pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efaproxiral red blood cell concentration predicts efficacy in patients with brain metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of a novel small molecule HIF-1alpha translation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efaproxiral: a radiation enhancer used in brain metastases from breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efaproxiral: GSJ 61, JP 4, KDD 86, RS 4, RSR 13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effects of Efaproxyn (efaproxiral) on subcutaneous RIF-1 tumor oxygenation and enhancement of radiotherapy-mediated inhibition of tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Increased oxygenation of intracranial tumors by efaproxyn (efaproxiral), an allosteric hemoglobin modifier: In vivo EPR oximetry study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hypoxia- and Postirradiation reoxygenation-induced HMHA1/ARHGAP45 expression contributes to cancer cell invasion in a HIF-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Electron paramagnetic resonance oximetry and redoximetry - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Oncology of Efaproxiral: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Efaproxiral (formerly known as RSR13) is a synthetic small-molecule allosteric modifier of hemoglobin. In the landscape of oncology, it has been investigated primarily as a radiation-sensitizing agent. Its mechanism of action is not directed at cancer cells themselves but rather at modulating the tumor microenvironment. By binding to deoxyhemoglobin, Efaproxiral decreases hemoglobin's affinity for oxygen, thereby increasing oxygen release into hypoxic tissues.[1][2] This targeted reversal of tumor hypoxia is intended to enhance the efficacy of radiation therapy, which is critically dependent on the presence of oxygen to generate cytotoxic reactive oxygen species. This whitepaper provides an in-depth technical guide to the preclinical research on Efaproxiral in oncology, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms and workflows.

Mechanism of Action

Efaproxiral functions by binding non-covalently within the central water cavity of the hemoglobin tetramer.[1] This binding stabilizes the tense (T) state of deoxyhemoglobin, which has a lower affinity for oxygen. Consequently, the oxygen-hemoglobin dissociation curve is shifted to the right, signifying that for any given partial pressure of oxygen, more oxygen is released from hemoglobin.[2][3] In the context of a tumor, which is often characterized by regions of significant hypoxia, this increased oxygen offloading is hypothesized to improve tumor oxygenation and, as a result, render tumor cells more susceptible to radiation-induced damage.

Caption: Mechanism of Action of Efaproxiral as a Radiation Sensitizer.

Preclinical Efficacy Data

The preclinical evaluation of Efaproxiral has been conducted in various murine tumor models. The primary endpoints in these studies were typically the direct measurement of tumor oxygenation and the assessment of tumor growth delay or inhibition, particularly in combination with radiation therapy.

In Vivo Tumor Oxygenation Studies

A key study by Hou et al. investigated the effect of Efaproxiral on the oxygenation of subcutaneous RIF-1 tumors in C3H mice.

Table 1: Effect of Efaproxiral on RIF-1 Tumor Oxygenation [2]

| Parameter | Value | Time to Maximum Effect |

| Increase in Tumor pO₂ | 8.4 to 43.4 mmHg | 22-31 minutes post-treatment |

Note: Measurements were taken over 5 days of treatment.

In Vivo Tumor Growth Inhibition Studies

The enhanced tumor oxygenation translated to improved efficacy of radiation therapy.

Table 2: Efficacy of Efaproxiral in Combination with Radiation in Rodent Tumor Models

| Tumor Model | Treatment Groups | Key Findings | Reference |

| RIF-1 | 1. Radiation + Oxygen | - | [2] |

| 2. Radiation + Oxygen + Efaproxiral | Tumor growth inhibition was significantly greater in the Efaproxiral group from day 3 to day 5 of treatment. | [2] | |

| EMT6 | 1. Carboplatin (B1684641) | Growth delay of 3.3 days. | [4] |

| 2. Carboplatin + Oxygen | Growth delay of 3.6 days. | [4] | |

| 3. Carboplatin + Oxygen + Efaproxiral | Growth delay of 5.7 days. | [4] | |

| 4. Control (Air-breathing) | Radiobiological hypoxic fraction of 24%. | [4] | |

| 5. Oxygen-breathing | Radiobiological hypoxic fraction of 24%. | [4] | |

| 6. Efaproxiral + Oxygen-breathing | Radiobiological hypoxic fraction reduced to 9%. | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical findings. The following sections outline the protocols for the key experiments cited.

RIF-1 Tumor Model and Treatment

-

Animal Model: Female C3H mice.[2]

-

Tumor Implantation: Subcutaneous injection of RIF-1 tumor cells.[2]

-

Tumor Oxygen Measurement:

-

Method: Electron Paramagnetic Resonance (EPR) oximetry.[2]

-

Probe: Implantation of two lithium phthalocyanine (B1677752) (LiPc) deposits into the tumor.[2]

-

-

Treatment Groups:

-

Tumor Growth Assessment: Caliper measurements of tumor dimensions to calculate tumor volume.[2]

References

- 1. Efaproxiral red blood cell concentration predicts efficacy in patients with brain metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effects of Efaproxyn (efaproxiral) on subcutaneous RIF-1 tumor oxygenation and enhancement of radiotherapy-mediated inhibition of tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efaproxiral: a radiation enhancer used in brain metastases from breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efaproxiral (RSR13) plus oxygen breathing increases the therapeutic ratio of carboplatin in EMT6 mouse mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Efaproxiral (RSR13): A Technical Whitepaper on its Role in Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Efaproxiral (RSR13) is a synthetic, small-molecule allosteric modifier of hemoglobin investigated for its potential to enhance the efficacy of radiation therapy in hypoxic tumors. By binding to deoxyhemoglobin, Efaproxiral facilitates the release of oxygen into tissues, thereby increasing tumor oxygenation and rendering cancer cells more susceptible to radiation-induced damage. Despite promising preclinical data and some positive signals in early clinical trials, the development of Efaproxiral was ultimately discontinued (B1498344) due to the failure of a pivotal Phase III trial to meet its primary endpoint. This technical guide provides a comprehensive overview of Efaproxiral, including its mechanism of action, preclinical and clinical data, and the experimental protocols used in its evaluation.

Introduction

Tumor hypoxia, or a deficiency of oxygen in the cancerous tissue, is a well-established factor in the resistance of solid tumors to radiation therapy and some chemotherapies.[1] Radiation therapy relies on the generation of reactive oxygen species (ROS) to induce DNA damage and subsequent cell death. In hypoxic environments, the production of ROS is diminished, leading to reduced therapeutic efficacy. Efaproxiral was developed by Allos Therapeutics to address this challenge by directly targeting the oxygen-carrying capacity of hemoglobin to increase oxygen delivery to hypoxic tumor microenvironments.[2]

Mechanism of Action

Efaproxiral does not interact directly with cancer cells or signaling pathways. Instead, its therapeutic effect is mediated through its interaction with hemoglobin. It is a synthetic allosteric modifier that non-covalently binds within the central water cavity of the hemoglobin tetramer.[3] This binding stabilizes the T-state (deoxyhemoglobin) conformation of the molecule, which has a lower affinity for oxygen.[4] The stabilization of the T-state shifts the oxygen-hemoglobin dissociation curve to the right, resulting in an increased partial pressure of oxygen required for 50% hemoglobin saturation (p50).[5] This shift facilitates the release of oxygen from red blood cells as they transit through the hypoxic tumor vasculature, thereby increasing the partial pressure of oxygen (pO2) within the tumor tissue.

Preclinical Data

Preclinical studies in various animal tumor models provided the foundational evidence for Efaproxiral's potential as a radiosensitizer. These studies consistently demonstrated that Efaproxiral could significantly increase tumor oxygenation and enhance the efficacy of radiation therapy.

Effects on Tumor Oxygenation

Measurements of tumor partial pressure of oxygen (pO2) in preclinical models showed a marked increase following Efaproxiral administration.

| Animal Model | Tumor Type | Efaproxiral Dose | Method | Mean pO2 Increase (mmHg) | Time to Max Effect (min) | Reference |

| C3H Mice | RIF-1 | Not Specified | EPR Oximetry | 8.4 to 43.4 | 22-31 | |

| Fisher 344 Rats | 9L Intracranial | 150 mg/kg IV | EPR Oximetry | Max pO2: 139.7-197.7 | 52.9-59.7 |

Table 1: Preclinical Effects of Efaproxiral on Tumor Oxygenation. This table summarizes the quantitative increase in tumor oxygen partial pressure observed in preclinical studies following Efaproxiral administration.

Enhancement of Radiotherapy

The increased tumor oxygenation translated to improved outcomes when combined with radiation therapy in preclinical settings.

| Animal Model | Tumor Type | Efaproxiral Treatment | Outcome | Reference |

| C3H Mice | RIF-1 | + Radiation + Oxygen | Significant tumor growth inhibition compared to radiation + oxygen alone |

Table 2: Preclinical Efficacy of Efaproxiral in Combination with Radiotherapy. This table highlights the synergistic effect of Efaproxiral with radiation in preclinical tumor models.

Clinical Development

The clinical development of Efaproxiral progressed through Phase I, II, and III trials, primarily focusing on its use as an adjunct to whole-brain radiation therapy (WBRT) for patients with brain metastases.

Pharmacokinetics

A Phase I dose-escalation study established the safety and pharmacokinetic profile of Efaproxiral. The pharmacokinetics were described by a two-compartment model. After intravenous administration, Efaproxiral's effect diminished with a half-life of approximately 5 hours.

| Parameter | Value | Notes | Reference |

| Clearance (CL) | 1.88 L/hr | Population PK model | |

| Volume of Distribution (V1) | 10.5 L | Central compartment | |

| Inter-compartmental Clearance (Q) | 2.58 L/hr | ||

| Volume of Distribution (V2) | 18.1 L | Peripheral compartment | |

| Half-life (t1/2) | ~5 hours |

Table 3: Population Pharmacokinetic Parameters of Efaproxiral. This table presents the key pharmacokinetic parameters of Efaproxiral based on a population pharmacokinetic model from pooled clinical trial data.

Pharmacodynamics

The primary pharmacodynamic effect of Efaproxiral is the increase in p50. Clinical studies demonstrated a dose-dependent increase in p50. A 10 mmHg increase in p50 was considered the therapeutic target.

| Efaproxiral Dose | Mean E-RBC (μg/ml) | Achieved Target p50 Shift (10 mmHg)? | Reference |

| 75 mg/kg | 461.3 | Often | |

| 100 mg/kg | 581.1 | Consistently |

Table 4: Pharmacodynamic Effect of Efaproxiral on p50. This table shows the relationship between Efaproxiral dose, red blood cell concentration, and the target pharmacodynamic effect. An E-RBC concentration of approximately 483 μg/ml was found to achieve the target p50 shift.

Clinical Efficacy

Positive results from Phase II studies provided the rationale for advancing Efaproxiral to large-scale Phase III trials.

The REACH (Radiation Enhancing Allosteric Compound for Hypoxic Brain Metastases) study was a pivotal Phase III trial that evaluated Efaproxiral in conjunction with WBRT in patients with brain metastases from various primary cancers.

| Patient Population | Treatment Arm | Median Survival Time (months) | p-value | Reference |

| All Patients (n=515) | Efaproxiral + WBRT | 5.4 | Not Significant | |

| WBRT alone | 4.4 | |||

| NSCLC or Breast Cancer | Efaproxiral + WBRT | 6.0 | 0.07 | |

| WBRT alone | 4.4 |

Table 5: Efficacy Results from the Phase III REACH Trial. This table summarizes the median survival times from the REACH trial. While not statistically significant in the overall population, a trend towards improved survival was observed in a subgroup of patients.

The ENRICH (Enhancing Whole Brain Radiation Therapy In Patients with Breast Cancer and Hypoxic Brain Metastases) trial was a confirmatory Phase III study focused on women with brain metastases from breast cancer. The trial failed to demonstrate a statistically significant improvement in overall survival, the primary endpoint. Women receiving Efaproxiral with WBRT had a median survival of 8.5 months compared to 7.5 months for those receiving WBRT alone. None of the secondary endpoints were met either. As a result of these findings, Allos Therapeutics discontinued the development of Efaproxiral.

Experimental Protocols

The evaluation of Efaproxiral's effect on tumor oxygenation relied on specialized in vivo imaging and measurement techniques.

Electron Paramagnetic Resonance (EPR) Oximetry

EPR oximetry is a technique used to measure the partial pressure of oxygen in tissues.

Methodology:

-

Implantation of Oxygen-Sensing Probe: A small, oxygen-sensitive paramagnetic probe, such as Lithium Phthalocyanine (LiPc) crystals, is implanted directly into the tumor tissue of the animal model.

-

Baseline pO2 Measurement: Prior to the administration of Efaproxiral, a baseline measurement of the tumor pO2 is taken using an EPR spectrometer. The animal is placed within the spectrometer, and a surface coil is positioned over the tumor.

-

Efaproxiral Administration: Efaproxiral is administered, typically via intravenous injection.

-

Serial pO2 Measurements: Following administration, a series of pO2 measurements are taken at regular intervals to track the change in tumor oxygenation over time.

-

Data Analysis: The EPR signal linewidth, which is proportional to the oxygen concentration, is analyzed to determine the pO2 at each time point. This allows for the calculation of the maximum increase in pO2 and the time to reach this maximum effect.

Blood Oxygen Level-Dependent (BOLD) Magnetic Resonance Imaging (MRI)

BOLD MRI is a non-invasive imaging technique that detects changes in blood oxygenation.

Methodology:

-

Animal Preparation: The tumor-bearing animal is anesthetized and placed in an MRI scanner.

-

Baseline Imaging: A series of T2*-weighted MRI scans are acquired to establish a baseline signal intensity in the tumor.

-

Gas Challenge/Drug Administration: The animal is subjected to a hyperoxic gas challenge (e.g., breathing 100% oxygen or carbogen) or administered Efaproxiral.

-

Dynamic Imaging: T2*-weighted images are continuously acquired during and after the intervention to monitor changes in signal intensity.

-

Data Analysis: An increase in the BOLD signal intensity is indicative of a decrease in the concentration of deoxyhemoglobin, suggesting an increase in blood oxygenation. The percentage change in signal intensity is calculated to quantify the effect.

Conclusion

Efaproxiral represented a novel and mechanistically distinct approach to overcoming tumor hypoxia, a significant barrier in cancer therapy. By allosterically modifying hemoglobin to enhance oxygen release, it demonstrated a clear ability to increase tumor oxygenation in preclinical models. While early clinical data suggested a potential benefit, particularly in patients with brain metastases from breast cancer, the definitive Phase III ENRICH trial did not meet its primary endpoint of improved overall survival. The discontinuation of Efaproxiral's development underscores the challenges of translating promising preclinical findings and early clinical signals into statistically significant and clinically meaningful outcomes in large-scale trials. Nevertheless, the story of Efaproxiral provides valuable insights into the complexities of targeting the tumor microenvironment and serves as an important case study for researchers and drug development professionals in the field of oncology.

References

- 1. Efaproxiral red blood cell concentration predicts efficacy in patients with brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of 1H BOLD and 19F MRI to investigate tumor oxygenation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cds.ismrm.org [cds.ismrm.org]

- 4. Imaging tumour hypoxia with oxygen-enhanced MRI and BOLD MRI - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efaproxiral: a radiation enhancer used in brain metastases from breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of Efaproxiral: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efaproxiral (formerly known as RSR13) is a synthetic, small-molecule allosteric modifier of hemoglobin. Its primary pharmacodynamic effect is to decrease the binding affinity of hemoglobin for oxygen, thereby facilitating the release of oxygen to tissues. This mechanism of action has been investigated for its potential therapeutic benefits in conditions characterized by tissue hypoxia, most notably as a radiation sensitizer (B1316253) in the treatment of cancerous tumors. This technical guide provides an in-depth overview of the pharmacodynamics of Efaproxiral, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Core Mechanism of Action

Efaproxiral exerts its effect by non-covalently binding to a specific site within the central water cavity of the hemoglobin tetramer. This binding stabilizes the deoxyhemoglobin (T-state) conformation, leading to a decrease in hemoglobin's affinity for oxygen.[1] The consequence of this interaction is a rightward shift in the hemoglobin-oxygen dissociation curve, which is quantifiable as an increase in the p50 value (the partial pressure of oxygen at which hemoglobin is 50% saturated).[1] This shift enhances the unloading of oxygen from red blood cells into peripheral tissues, thereby increasing tissue oxygen partial pressure (pO2).

Quantitative Pharmacodynamic Data

The pharmacodynamic effects of Efaproxiral have been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: In Vivo Pharmacodynamic Effects of Efaproxiral

| Parameter | Value | Species/Context | Reference |

| Target p50 Increase | 10 mmHg | Human (Clinical Trials) | [1] |

| Effective Dose for Target p50 Increase | 75 - 100 mg/kg | Human (Clinical Trials) | [1] |

| Target Efaproxiral Red Blood Cell (E-RBC) Concentration | ~483 µg/mL | Human (Clinical Trials) | [1] |

| Increase in Tumor pO2 | 8.4 to 43.4 mmHg | Mice (RIF-1 tumors) | |

| Maximum Increase in Intracranial Tumor pO2 | 139.7 to 197.7 mmHg | Rats (9L intracranial tumors) |

Table 2: Population Pharmacokinetic-Pharmacodynamic (PK-PD) Model Parameters for Efaproxiral

| Parameter | Value | Unit | Description |

| INTp50 | 26.9 | mmHg | Baseline p50 |

| SLPp50 | 0.0193 | mmHg/(µg/mL) | Slope of the linear relationship between E-RBC concentration and p50 increase |

Data derived from a linear RBC-p50 model from pooled data of 6 Phase I-III clinical trials.

Experimental Protocols

Measurement of Hemoglobin-Oxygen Dissociation Curve (p50 Shift)

Objective: To determine the effect of Efaproxiral on the oxygen-binding affinity of hemoglobin by measuring the p50 value.

Methodology: A common method for determining the oxygen-hemoglobin dissociation curve and p50 is through the use of a Hemox™ Analyzer or a similar instrument.

-

Sample Preparation: Whole blood samples are collected in heparinized tubes. A small aliquot of the blood (e-g., 50 µL) is diluted in a buffer solution (e.g., Hemox™ solution) to maintain a physiological pH (7.4) and temperature (37°C).

-

Incubation: The diluted blood sample is incubated with varying concentrations of Efaproxiral or vehicle control for a specified period (e.g., 45 minutes at 37°C) to allow for drug binding to hemoglobin.

-

Oxygenation and Deoxygenation: The sample is first fully oxygenated by bubbling with compressed air. Subsequently, it is deoxygenated by bubbling with pure nitrogen.

-

Data Acquisition: During the deoxygenation process, a Clark-type oxygen electrode continuously measures the partial pressure of oxygen (pO2), while a dual-wavelength spectrophotometer measures the oxygen saturation of hemoglobin (%SO2).

-

Data Analysis: The instrument's software plots %SO2 against pO2 to generate the oxygen-hemoglobin dissociation curve. The p50 value is then determined from this curve as the pO2 at which the hemoglobin is 50% saturated. The shift in p50 in the presence of Efaproxiral compared to the control is calculated.

In Vivo Measurement of Tumor Oxygenation

Objective: To quantify the effect of Efaproxiral on the partial pressure of oxygen (pO2) within a tumor in a preclinical model.

Methodology: Electron Paramagnetic Resonance (EPR) oximetry is a powerful technique for in vivo pO2 measurements.

-

Animal Model and Tumor Implantation: An appropriate animal model is used (e.g., C3H mice or Fisher 344 rats). Tumor cells (e.g., RIF-1 or 9L glioma cells) are implanted subcutaneously or intracranially.

-

Implantation of Oxygen-Sensing Probe: Microcrystals of an oxygen-sensitive paramagnetic material (e.g., lithium phthalocyanine) are implanted directly into the tumor tissue.

-

Baseline Measurement: After a recovery period and tumor growth, baseline tumor pO2 is measured using an EPR spectrometer.

-

Drug Administration: Efaproxiral is administered to the animal, typically via intravenous infusion (e.g., 150 mg/kg over 15 minutes).

-

Post-Dose Measurements: Tumor pO2 is measured repeatedly at set intervals following drug administration to determine the time course and magnitude of the change in oxygenation.

-

Data Analysis: The EPR spectra are analyzed to calculate the pO2 values. The change in pO2 from baseline is then determined for each time point.

Assessment of HIF-1α Expression by Western Blot

Objective: To investigate the downstream effects of Efaproxiral-induced tumor reoxygenation on the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α).

Methodology:

-

Cell Culture and Treatment: Cancer cells are cultured under hypoxic conditions (e.g., 1% O2) to induce HIF-1α expression. A parallel set of cells is treated with Efaproxiral (in a system that mimics blood circulation and oxygen delivery) or the appropriate vehicle control prior to and during the hypoxic incubation.

-

Protein Extraction: Cells are lysed rapidly in a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation. Due to the rapid degradation of HIF-1α in the presence of oxygen, this step should be performed quickly and on ice.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-